molecular formula C12H19NO3 B8740156 Morpholine, 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)- CAS No. 54621-20-4

Morpholine, 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-

Cat. No. B8740156
CAS No.: 54621-20-4
M. Wt: 225.28 g/mol
InChI Key: ONQFUCBIBXDDFM-UHFFFAOYSA-N
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Patent
US04895996

Procedure details

A solution of 4.50 g (20 mmoles) of 4-morpholino-3-cyclohexene-1-one ethylene ketal in 10 ml of tetrahydrofuran (THF) is added to 2.44 g (20 mmoles) of solid 9-BBN. A suspension results which becomes clear after stirring for 6 hours at room temperature. The THF is removed under reduced pressure (20 Torr) and 2 ml of methanol is added to the remaining solid. An exothermic reaction is initiated by gentle warming and results in a clear solution which is stirred. The stirring is stopped and the mixture is cooled slowly to room temperature to crystallize the by-product, B-(morpholino)-9-BBN methanol complex. The solid is triturated with n-pentane (3×30 ml) and the combined pentane layers are washed successively with water (3×10 ml), 3N sodium hydroxide (3×6 ml) and water (2×10 ml). The pentane solution is dried and the pentane is evaporated under reduced pressure (20 Torr). The residue is purified by distillation to give 2.10 g (75 percent yield based on 4-morpholino-3-cyclohexene-1-one ethylene ketal) of 3-cyclohexene-1-one ethylene ketal, boiling point, 82° C.-84° C. at 20 Torr.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:16][C:4]2([CH2:9][CH2:8][C:7](N3CCOCC3)=[CH:6][CH2:5]2)[O:3][CH2:2]1.B1C2CCCC1CCC2>O1CCCC1>[CH2:1]1[O:16][C:4]2([CH2:9][CH2:8][CH:7]=[CH:6][CH2:5]2)[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1COC2(CC=C(CC2)N2CCOCC2)O1
Name
solid
Quantity
2.44 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A suspension results which
CUSTOM
Type
CUSTOM
Details
The THF is removed under reduced pressure (20 Torr) and 2 ml of methanol
ADDITION
Type
ADDITION
Details
is added to the remaining solid
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
by gentle warming
CUSTOM
Type
CUSTOM
Details
results in a clear solution which
STIRRING
Type
STIRRING
Details
is stirred
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled slowly to room temperature
CUSTOM
Type
CUSTOM
Details
to crystallize the by-product, B-(morpholino)-9-BBN methanol complex
CUSTOM
Type
CUSTOM
Details
The solid is triturated with n-pentane (3×30 ml)
WASH
Type
WASH
Details
the combined pentane layers are washed successively with water (3×10 ml), 3N sodium hydroxide (3×6 ml) and water (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pentane solution is dried
CUSTOM
Type
CUSTOM
Details
the pentane is evaporated under reduced pressure (20 Torr)
DISTILLATION
Type
DISTILLATION
Details
The residue is purified by distillation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1COC2(CC=CCC2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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